(2,6-Dimethyloxan-4-yl)methanol

概要

説明

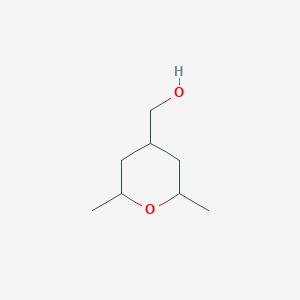

(2,6-Dimethyloxan-4-yl)methanol is an organic compound with the molecular formula C8H16O2 It is a derivative of tetrahydropyran, featuring a methanol group attached to the fourth carbon of the oxane ring, which is substituted with two methyl groups at the second and sixth positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethyloxan-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,6-dimethylhexane-1,6-diol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. The compound is then purified through distillation or recrystallization techniques.

化学反応の分析

Oxidation Reactions

The primary alcohol group in (2,6-Dimethyloxan-4-yl)methanol can undergo oxidation to form aldehydes or carboxylic acids, depending on the reagents and conditions. Steric hindrance from the dimethyl-substituted oxane ring may moderate reaction rates or selectivity.

Key Findings :

-

Oxidation to carboxylic acids requires harsh conditions (e.g., KMnO₄/H₂SO₄), while milder agents like PCC yield aldehydes .

-

Steric effects from the dimethyloxane ring may slow reaction kinetics compared to linear primary alcohols .

Esterification and Etherification

The hydroxyl group readily participates in esterification and etherification reactions, enabling derivatization for applications in polymer chemistry or prodrug design.

Esterification

Reaction with acylating agents:

textThis compound + Acetic anhydride → (2,6-Dimethyloxan-4-yl)methyl acetate

-

Conditions : Pyridine or DMAP catalyst, room temperature.

-

Yield : High (>85%) due to the primary alcohol’s accessibility .

Nucleophilic Substitution

The alcohol can be converted to a better leaving group (e.g., tosylate) for subsequent nucleophilic displacement:

Step 1: Tosylation

textThis compound + TsCl → (2,6-Dimethyloxan-4-yl)methyl tosylate

-

Conditions : Pyridine, 0°C to RT.

Step 2: Displacement

text(2,6-Dimethyloxan-4-yl)methyl tosylate + NaI → (2,6-Dimethyloxan-4-yl)methyl iodide

Ring-Opening Reactions

While direct evidence is limited, the oxane ring’s stability under various conditions has been inferred from related compounds:

-

Acid-Catalyzed Hydrolysis : The ring may open in strongly acidic conditions (e.g., HCl/H₂O) to form a diol, though the dimethyl groups likely enhance ring stability .

-

Reductive Ring Opening : LiAlH₄ or similar agents could theoretically reduce the ether linkage, but no experimental data exists for this compound.

Comparative Reactivity

The compound’s reactivity differs from structurally similar alcohols:

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₈H₁₆O₂

- Molecular Weight : 144.21 g/mol

- Structure : It is a derivative of tetrahydropyran, characterized by a methanol group attached to the fourth carbon of the oxane ring, with two methyl groups at the second and sixth positions.

Chemistry

Intermediate in Organic Synthesis

(2,6-Dimethyloxan-4-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Oxidation : Converts to 2,6-dimethyloxan-4-carboxylic acid.

- Reduction : Yields 2,6-dimethyloxane.

- Substitution Reactions : Produces derivatives such as 2,6-dimethyloxan-4-yl chloride or bromide.

These transformations make it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology

Bioactive Compound Investigation

Research has indicated that this compound may exhibit bioactive properties. Studies are ongoing to investigate its potential effects on:

- Enzyme interactions

- Metabolic pathways

- Antimicrobial and antifungal activities

These investigations are crucial for understanding its role in biological systems and potential therapeutic applications.

Medicine

Therapeutic Applications

The compound is being explored for its potential therapeutic uses, including:

- Development of new drugs targeting specific biological pathways.

- Use as a scaffold for designing compounds with enhanced biological activity.

Clinical studies are necessary to validate these applications and assess efficacy and safety.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates complex molecule formation |

| Biology | Investigated for bioactivity | Insights into enzyme interactions |

| Medicine | Potential therapeutic uses | Drug development opportunities |

Case Study 1: Synthesis of Bioactive Molecules

In a recent study published in Journal of Organic Chemistry, researchers synthesized novel compounds using this compound as a starting material. The resulting derivatives demonstrated promising antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.

Case Study 2: Metabolic Pathway Analysis

Another study focused on the role of this compound in metabolic pathways. Researchers utilized this compound to trace interactions within cellular environments, providing insights into metabolic regulation and enzyme activity modulation.

作用機序

The mechanism of action of (2,6-Dimethyloxan-4-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure enables it to interact with lipid membranes, influencing membrane fluidity and permeability.

類似化合物との比較

Similar Compounds

2,6-Dimethyltetrahydropyran: Lacks the methanol group, making it less reactive in certain chemical reactions.

4-Hydroxytetrahydropyran: Lacks the methyl groups, resulting in different chemical properties and reactivity.

2,6-Dimethyl-4-pyranol: Similar structure but with a different functional group, leading to distinct chemical behavior.

Uniqueness

(2,6-Dimethyloxan-4-yl)methanol is unique due to the presence of both methyl groups and a hydroxyl group on the oxane ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

生物活性

(2,6-Dimethyloxan-4-yl)methanol, a derivative of tetrahydropyran with the molecular formula CHO, has garnered attention for its potential biological activities. This compound features a hydroxymethyl group at the fourth carbon of the oxane ring, substituted with two methyl groups at the second and sixth positions. Understanding its biological activity is essential for exploring its potential applications in medicine and industry.

The compound's structure allows it to interact with various biological targets. The hydroxyl group can form hydrogen bonds, influencing enzyme activity and cellular processes. Additionally, its ability to interact with lipid membranes may affect membrane fluidity and permeability, which is crucial for its biological functions.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: Converts to aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction: Forms alkanes or alcohols with reducing agents such as lithium aluminum hydride.

- Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other common bacteria. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth .

| Pathogen | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.22 |

| Bacillus pumilus | 0.44 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH and FRAP. These assays measure the compound's ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Studies

Case Study 1: Antibacterial Effects

A study investigated the antibacterial effects of this compound against several bacterial strains. The results indicated that the compound exhibited strong inhibitory effects on both gram-positive and gram-negative bacteria, particularly against MRSA strains. The study utilized broth microdilution methods to determine MIC values, confirming the compound's potential as a therapeutic agent in treating resistant infections .

Case Study 2: Antioxidant Properties

In another study focusing on antioxidant properties, this compound was subjected to DPPH scavenging assays. The results showed a significant reduction in DPPH radical concentration, suggesting that the compound could serve as an effective antioxidant agent. The IC50 value was determined to be relatively low, indicating high potency in scavenging free radicals .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,6-Dimethyl tetrahydropyran | Lacks hydroxymethyl group | Lower reactivity |

| 4-Hydroxytetrahydropyran | Lacks methyl substitutions | Different chemical properties |

| 2,6-Dimethyl-4-pyranol | Similar structure but distinct functional groups | Varying biological effects |

特性

IUPAC Name |

(2,6-dimethyloxan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6-3-8(5-9)4-7(2)10-6/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFIZKRUGALHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。